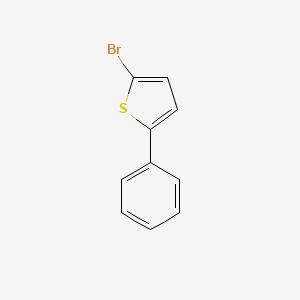

2-Bromo-5-phenylthiophene

描述

Significance of Thiophene (B33073) Derivatives in Modern Chemistry and Materials Science

Thiophene-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention for their versatile applications. ontosight.aicognizancejournal.com These derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. cognizancejournal.comnumberanalytics.com In materials science, thiophene-based polymers are crucial for the development of organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), owing to their excellent semiconducting properties. ontosight.airesearchgate.net The adaptability of the thiophene ring allows for fine-tuning of electronic and optical properties through chemical modification, making these compounds highly sought after for creating novel functional materials. researchgate.net

Overview of Halogenated Thiophenes as Synthetic Building Blocks

Halogenated thiophenes, in particular, serve as pivotal intermediates in organic synthesis. The presence of a halogen atom, such as bromine or chlorine, provides a reactive site for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. nih.govnih.govsciforum.net These reactions, including the well-known Suzuki, Stille, and Sonogashira couplings, allow for the precise introduction of various functional groups, leading to the synthesis of a diverse range of thiophene derivatives with tailored properties. nih.gov The strategic use of halogenated thiophenes has significantly expanded the synthetic chemist's toolbox for creating novel organic materials and biologically active molecules. nih.govnih.gov

Specific Research Focus: 2-Bromo-5-phenylthiophene as a Pivotal Chemical Compound

Among the vast family of halogenated thiophenes, this compound has emerged as a compound of particular interest. guidechem.com Its structure, featuring a bromine atom at the 2-position and a phenyl group at the 5-position of the thiophene ring, makes it an ideal precursor for the synthesis of a variety of functional organic materials. cymitquimica.com The bromine atom serves as a handle for further chemical transformations, while the phenyl group influences the electronic and photophysical properties of the resulting molecules. This unique combination of features has made this compound a key building block in the development of materials for organic electronics and other advanced applications.

Historical Context of this compound Research and Key Milestones

The study of thiophene dates back to its discovery in 1883 by Victor Meyer. numberanalytics.com Initially considered an impurity in benzene, its distinct properties soon established it as an important heterocyclic compound. numberanalytics.com Over the years, research into thiophene and its derivatives has grown exponentially. While specific historical milestones for this compound are not extensively documented in readily available literature, its prominence has risen with the advancement of cross-coupling reactions and the increasing demand for novel organic electronic materials. The development of palladium-catalyzed cross-coupling reactions, in particular, has been a significant milestone, unlocking the full potential of halogenated thiophenes like this compound as versatile synthetic intermediates.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCTZBRMQZWVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379981 | |

| Record name | 2-bromo-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29488-24-2 | |

| Record name | 2-Bromo-5-phenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29488-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-phenylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 2 Bromo 5 Phenylthiophene

A comprehensive understanding of the chemical and physical properties of 2-Bromo-5-phenylthiophene is essential for its effective application in synthesis and materials science.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 29488-24-2 | nih.gov |

| Molecular Formula | C₁₀H₇BrS | nih.gov |

| Molecular Weight | 239.13 g/mol | nih.gov |

| Appearance | White to light yellow crystalline powder | cymitquimica.com |

| Melting Point | 83-87 °C | |

| Boiling Point | 289 °C (predicted) | |

| Solubility | Information not readily available | |

| Density | 1.490 g/cm³ |

Synthesis and Manufacturing Processes

The synthesis of 2-Bromo-5-phenylthiophene can be achieved through several laboratory-scale methods.

One common approach involves the bromination of 2-phenylthiophene (B1362552). Another strategy is the Suzuki cross-coupling reaction between 2,5-dibromothiophene (B18171) and phenylboronic acid, where the reaction can be controlled to achieve mono-substitution.

A reported laboratory synthesis involves the decarbonylative dibromination of 5-phenylthiophene-2-carbaldehyde (B91291) with bromine. bg.ac.rs This reaction, followed by a Suzuki-Miyaura cross-coupling reaction, can be utilized to produce 2,5-diaryl-3-bromothiophenes and 2,3,5-triarylthiophenes. bg.ac.rs

Industrial-scale production would likely favor cost-effective and scalable methods. While specific industrial processes for this compound are not publicly detailed, they would likely be based on optimized laboratory procedures with a focus on yield, purity, and process safety.

Computational Chemistry and Theoretical Studies

Ligand-Protein Interactions (e.g., cancer targets like HCT116)

Computational and theoretical studies, particularly molecular docking and quantum mechanical calculations, are instrumental in elucidating the potential interactions between small molecules and protein targets at the atomic level. While direct computational studies on the ligand-protein interactions of 2-Bromo-5-phenylthiophene with cancer targets such as HCT116 are not extensively documented in publicly available research, valuable insights can be drawn from studies on its closely related derivatives. These investigations provide a framework for understanding how the 2-phenylthiophene (B1362552) scaffold can interact with biological macromolecules, including those relevant to cancer.

Research into novel Glycogen Synthase Kinase 3β (GSK-3β) inhibitors has utilized this compound as a key reactant in the synthesis of more complex molecules. acs.orgnih.gov GSK-3β is a recognized target in various diseases, including cancer. In these studies, computational analyses were performed on the synthesized derivatives to predict their binding modes and interaction patterns within the ATP-binding pocket of GSK-3β.

One such study explored a series of N-(pyridin-2-yl)cyclopropanecarboxamide derivatives, where the 2-phenylthiophene moiety was incorporated. acs.orgnih.gov The computational analysis, which included quantum mechanical-based models, aimed to understand the structure-activity relationships (SAR) and the molecular basis of GSK-3β inhibition. The findings from these theoretical models offer a glimpse into the potential interactions that the 2-phenylthiophene core can facilitate.

The predicted binding modes of these inhibitors highlight several key interactions within the GSK-3β active site. The thiophene (B33073) ring, along with the phenyl group, typically occupies a hydrophobic pocket, engaging in van der Waals and dispersion forces with nonpolar amino acid residues. For instance, in the predicted binding mode of one potent inhibitor, the 2,5-dihydro-1H-pyrrole spacer, which is attached to the thiophene derivative, is stabilized by dispersion forces with the side chain of Cys199. acs.orgnih.gov

Furthermore, the broader structure, for which this compound serves as a foundational piece, allows for specific hydrogen bonding. For example, interactions are observed between the inhibitor and the main chain of Val135 in the hinge region of the kinase, a common anchoring point for kinase inhibitors. acs.orgnih.gov While these specific hydrogen bonds are attributed to other parts of the synthesized molecule, the orientation of the 2-phenylthiophene group within the binding pocket is crucial for positioning these interacting moieties correctly.

The table below summarizes the types of interactions observed for a derivative of this compound within the GSK-3β binding site, as suggested by computational models.

| Interacting Residue | Interaction Type | Ligand Moiety Involved | Reference |

| Cys199 | Dispersion Forces | Spacer group attached to thiophene derivative | acs.orgnih.gov |

| Val135 | Hydrogen Bond | Hinge-binding group | acs.orgnih.gov |

| Lys85 | Hydrogen Bond | Carbonyl oxygen of terminal substituent | acs.orgnih.gov |

It is important to note that these are predicted interactions for a complex derivative, not for this compound itself. However, the studies underscore the role of the phenylthiophene scaffold in anchoring the molecule within the protein's binding site, primarily through hydrophobic and non-polar interactions. The bromine atom on the thiophene ring in the parent compound is a reactive site often utilized for Suzuki-Miyaura cross-coupling reactions to build these more complex inhibitors. acs.orgnih.gov In the context of ligand-protein interactions, the bromine atom could potentially participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity, though this was not a focus of the cited studies on the final inhibitor molecules.

Applications in Materials Science and Organic Electronics

Precursor for Semiconducting Polymers and Oligomers

2-Bromo-5-phenylthiophene serves as a crucial precursor for the synthesis of π-conjugated semiconducting polymers and oligomers. researchgate.net These materials are the active components in a variety of organic electronic devices. researchgate.net The process often involves metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, where the bromine atom is replaced to extend the conjugated system by linking multiple phenyl-thiophene units or incorporating other aromatic moieties. researchgate.netacs.org

The resulting polymers and oligomers exhibit tailored electronic properties, such as the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for device performance. ossila.com The phenyl-thiophene structure contributes to the charge transport capabilities and stability of these materials. netascientific.comcmu.edu

Materials derived from this compound are extensively used in the fabrication of Organic Field-Effect Transistors (OFETs). quinoline-thiophene.comnetascientific.com OFETs are fundamental components of flexible and lightweight electronic devices. netascientific.com The performance of an OFET is largely determined by the charge carrier mobility of the semiconducting material used in its active layer. ossila.com

Thiophene-phenylene type semiconducting oligomers, for which this compound can be a precursor, have demonstrated high charge mobilities. ossila.com For instance, certain oligomers synthesized using similar bromo-thiophene building blocks have achieved mobilities as high as 0.4 cm²/Vs. ossila.com The ordered packing and π-π stacking of these conjugated molecules facilitate efficient charge transport, a key requirement for high-performance transistors. researchgate.net The specific structure of this compound allows for the synthesis of materials with enhanced electrical and optical properties suitable for OFET applications. quinoline-thiophene.com

Table 1: Performance of OFETs based on Phenyl-Thiophene Derivatives

| Polymer/Oligomer Type | Precursor Building Block | Achieved Charge Mobility (cm²/Vs) | Reference |

|---|---|---|---|

| Thiophene (B33073)/Thiophene-Phenylene Oligomers | 2-bromo-5-alkylthiophene | up to 0.4 | ossila.com |

| Phenylene-Thiophene Oligomers | 1,4-bis(5-bromo-2-thienyl)benzene | ~0.1 - 0.6 | acs.org |

In the field of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound function as building blocks for emitter or transport layer materials. netascientific.comscribd.com OLED technology relies on materials that can efficiently convert electrical energy into light. lookchem.com The phenyl-thiophene motif is incorporated into larger conjugated molecules to tune their emission color, quantum efficiency, and charge-carrying properties. netascientific.comresearchgate.net

This compound and its derivatives are instrumental in creating materials for solar energy conversion, specifically in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs). netascientific.commdpi.com In both technologies, the goal is to efficiently absorb sunlight and convert it into electrical power. researchgate.netmdpi.com

In OPVs, polymers and small molecules derived from phenyl-thiophene units act as the electron donor material in the bulk heterojunction active layer. escholarship.orgscholaris.ca These materials are blended with an electron acceptor to create the interface necessary for charge separation. scholaris.ca The incorporation of the thiophene unit helps to tune the material's absorption spectrum to better match solar radiation and to adjust the HOMO/LUMO energy levels for efficient charge transfer. mdpi.com

In DSSCs, organic dyes containing the phenyl-thiophene structure are used as sensitizers. mdpi.com These dye molecules are anchored to a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), and are responsible for light absorption. nih.gov The incorporation of a fused-thiophene unit into the sensitizer (B1316253) can lead to a red-shift of the absorption band, improved energy level tuning, and enhanced photovoltaic performance and stability. mdpi.com For example, DSSCs using certain thiophene-based dyes have achieved power conversion efficiencies (PCE) of over 7%. mdpi.com

Table 2: Performance of Solar Cells Employing Thiophene-Based Materials

| Device Type | Material Type | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| DSSC | Fused-Thiophene Dye (29) | Power Conversion Efficiency (η) | 7.8% | mdpi.com |

| DSSC | Methoxy-substituted Thiophene Dye (16) | Power Conversion Efficiency (η) | 6.54% | mdpi.com |

| OPV | Thiazole-Thiophene Polymer (2) | Power Conversion Efficiency (η) | 6.20% | mdpi.com |

| OPV | Thiophene-based Polymer (1) | Power Conversion Efficiency (η) | 5.41% | mdpi.com |

Synthesis of Amorphous Molecular Materials

Beyond crystalline or semi-crystalline polymers, this compound can be a precursor for amorphous molecular materials, often referred to as "molecular glasses." These materials lack long-range order and possess high glass-transition temperatures, making them suitable for creating stable, uniform thin films through vacuum deposition. researchgate.net Key design strategies for these materials include creating nonplanar molecular structures and increasing molecular size with bulky substituents to prevent crystallization. researchgate.net

One important class of amorphous molecular materials is tris(oligoarylenyl)amines. researchgate.net These are star-shaped molecules with a central nitrogen atom connected to three oligomer arms. By incorporating the 2-phenylthiophene (B1362552) unit into these arms, via coupling with the bromo-functionalized precursor, it is possible to synthesize novel amorphous materials.

The synthesis would involve the reaction of a central amine core, such as tris(4-bromophenyl)amine, with a boronic acid or stannane (B1208499) derivative of phenylthiophene (prepared from this compound) through a palladium-catalyzed cross-coupling reaction. The resulting large, non-planar molecules, such as tris(4-(5-phenylthiophen-2-yl)phenyl)amine, are designed to form stable amorphous glasses with high thermal stability and specific electronic properties for use in devices like OLEDs. researchgate.net

A critical characteristic of amorphous molecular materials used in organic electronics is their ability to transport charge carriers (holes or electrons). researchgate.net For materials derived from this compound, particularly those designed as hole-transport layers in OLEDs, the hole drift mobility is a key performance parameter.

Conductive Polymers

This compound serves as a key monomer for the synthesis of conductive polythiophenes, specifically poly(phenylthiophene)s. Thiophene-based polymers are a significant class of conductive materials due to their intrinsic electronic properties, including luminescence, redox activity, and electron transport capabilities. d-nb.infoyuntech.edu.tw The properties of these polymers can be tuned by the introduction of substituents onto the thiophene backbone.

The polymerization of this compound can be achieved through dehalogenative polycondensation reactions, similar to methods used for other dihalothiophenes. cmu.edu For instance, Kumada cross-coupling polymerization is a common method. In this approach, the monomer can be converted into a Grignard reagent, which then undergoes self-coupling catalyzed by a nickel catalyst, such as Ni(dppp)Cl₂, to form the polymer chain. cmu.edu The polymerization of the related monomer, 2,5-dibromo-3-phenylthiophene, using methods like the Rieke Zinc method, results in poly(phenylthiophene) with specific regiochemistry, highlighting how different synthetic routes can control polymer structure. cmu.edu

The resulting poly(5-phenylthiophene) is a conjugated polymer where the phenyl side groups influence the material's solubility, processability, and electronic properties. These phenyl substituents can affect the packing of the polymer chains in the solid state, which in turn impacts charge carrier mobility, a critical factor for applications in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). d-nb.info The incorporation of the phenylthiophene moiety is a strategy to engineer the molecular orbital energy levels of the resulting polymer. d-nb.info

| Parameter | Description | Relevance to Conductive Polymers |

| Monomer | This compound | Precursor for poly(phenylthiophene) synthesis. The bromine atom is the reactive site for polymerization. |

| Polymerization Method | Kumada Coupling / Dehalogenative Polycondensation | A standard method for forming C-C bonds to create the polythiophene backbone from brominated monomers. cmu.edu |

| Resulting Polymer | Poly(5-phenylthiophene) | A conductive polymer whose electronic and physical properties are modified by the phenyl substituent. |

| Application | Organic Electronics | Used as an active material in devices like OFETs and OPVs due to its semiconducting nature. d-nb.info |

Development of Liquid Crystal Materials

The rigid and linear (calamitic) molecular shape is a fundamental requirement for a compound to exhibit liquid crystalline behavior. This compound possesses a planar, rigid aromatic core, making it an excellent structural unit for the design of liquid crystal materials. acs.org The 2,5-disubstitution pattern on the thiophene ring promotes the formation of elongated molecules necessary for the establishment of mesophases. acs.org

In the synthesis of liquid crystals, this compound acts as a key intermediate. The bromo-substituent provides a reactive handle for extending the molecular structure through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. jcu.edu.au This allows for the attachment of other aromatic units or flexible alkyl chains, which are crucial components of liquid crystalline molecules. The phenyl group forms part of the rigid core, while the addition of long, flexible alkyl chains at one or both ends of the molecule imparts the necessary mobility for the formation of liquid crystal phases (mesophases) over a specific temperature range.

For example, 2-bromo-5-decylthiophene (B1373905), a related compound, is used as an end-capping reagent for preparing semiconducting liquid crystal materials, demonstrating the utility of the bromo-functionalized thiophene core in this field. ossila.com Propeller-shaped π-conjugated molecules based on triazines and substituted thiophenes have also been synthesized to create liquid-crystalline materials with ambipolar charge-transporting properties. lookchem.com The incorporation of the 2-phenylthiophene moiety can lead to materials with desirable physical properties such as low melting points, large optical anisotropy, and fast response times, which are attractive for applications in electro-optic devices. acs.org

| Feature of this compound | Role in Liquid Crystal Synthesis | Resulting Property |

| Rigid Phenylthiophene Core | Forms the central, shape-defining part of the mesogen. acs.org | Contributes to the thermal stability and anisotropy of the liquid crystal phase. |

| Reactive Bromine Atom | Allows for molecular elongation via cross-coupling reactions (e.g., Suzuki, Stille). jcu.edu.au | Enables the synthesis of molecules with the high aspect ratio required for mesophase formation. |

| 2,5-Disubstitution Pattern | Promotes a linear molecular geometry. acs.org | Facilitates the ordered alignment of molecules in nematic or smectic phases. |

Applications in Medicinal Chemistry and Biological Activity Studies

Anticancer and Cytotoxic Activities

Derivatives of 2-Bromo-5-phenylthiophene have been a focal point of anticancer research. Studies on a specific derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, hereafter referred to as BMPT, have demonstrated notable cytotoxic and pro-apoptotic effects against various cancer cell lines. researchgate.net

Research has shown that BMPT exhibits selective cytotoxicity towards specific cancer cell lines. researchgate.net In a study, the compound was tested against prostate adenocarcinoma (LNCaP), liver carcinoma (HepG2), and colorectal adenocarcinoma (Caco-2) cells. The results indicated a significant cytotoxic effect on these cancer cells, while showing no such effect on the control, non-cancerous human embryonic kidney cells (HEK293). researchgate.netbohrium.com This selectivity is a crucial attribute for potential anticancer agents, as it suggests the compound can target cancer cells while sparing healthy ones.

The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that induces a response halfway between the baseline and maximum, were determined for each cell line after 24 hours of incubation. The EC50 value for Caco-2 was 108.657 µM, for LNCaP it was 138.573 µM, and for HepG2 it was 185.931 µM. researchgate.net

EC50 Values of BMPT Against Various Cancer Cell Lines

| Cell Line | Cancer Type | EC50 Value (µM) | Source(s) |

|---|---|---|---|

| Caco-2 | Colorectal Adenocarcinoma | 108.657 | researchgate.net |

| LNCaP | Prostate Adenocarcinoma | 138.573 | researchgate.net |

| HepG2 | Liver Carcinoma | 185.931 | researchgate.net |

The anticancer mechanism of BMPT involves the induction of apoptosis, or programmed cell death. researchgate.net Studies have demonstrated that treatment with BMPT leads to significant changes in the expression levels of key proteins involved in the apoptotic cascade. Specifically, increased expression levels of Caspase-3, Caspase-8, and Caspase-9 were observed in the treated cancer cell lines. researchgate.net These caspases are critical executioners and initiators of the apoptotic process.

Furthermore, BMPT treatment influenced the Bcl-2 family of proteins, which are central regulators of apoptosis. The expression of the pro-apoptotic protein Bax was increased, while the expression of the anti-apoptotic protein Bcl-2 was decreased. researchgate.net This shift in the Bax/Bcl-2 ratio is a classic hallmark of apoptosis induction, pushing the cell towards self-destruction.

Glutathione S-Transferases (GSTs) are enzymes that play a role in cellular detoxification and can contribute to drug resistance in cancer cells. researchgate.netacs.org The thiophene (B33073) derivative BMPT has been shown to be an effective inhibitor of GST activity. In HepG2 cells, BMPT treatment resulted in a 40% decrease in total cytosolic GST activity. researchgate.net This inhibitory action is significant, as GSTs, particularly overexpressed forms like GSTP1 in cancer cells, are implicated in the detoxification of chemotherapeutic agents, leading to resistance. researchgate.netresearchgate.net By inhibiting these enzymes, compounds like BMPT could potentially overcome certain forms of drug resistance. acs.org Molecular docking simulations have further elucidated this interaction, suggesting mixed and uncompetitive inhibitory models for different GST isozymes (GSTA1-1, GSTM2-2, and GSTP1-1). researchgate.net

The reliability of the cytotoxicity findings for the this compound derivative BMPT is supported by the use of standardized and well-validated assay protocols. The cytotoxic effects were quantified using established methods such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell metabolic activity as an indicator of cell viability. researchgate.netnih.gov The induction of apoptosis was confirmed using the Annexin V-FITC Apoptosis Assay Kit, a standard method for detecting early-stage apoptosis. researchgate.net Furthermore, changes in the expression of apoptosis-related genes were quantified using real-time polymerase chain reaction (qPCR), a highly sensitive and specific technique. researchgate.net The use of these standardized protocols ensures that the data generated is reproducible and comparable to other studies in the field. jsaae.or.jp

Antimicrobial Properties

Thiophene derivatives are recognized for their significant antimicrobial properties. The structural framework of this compound has been utilized to develop compounds with notable antibacterial activity.

Research has confirmed the efficacy of this compound derivatives against clinically relevant bacteria. The derivative BMPT demonstrated potent antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net Furthermore, other related thiophene compounds have shown promise as antibacterial agents against strains like Klebsiella pneumoniae, a significant Gram-negative pathogen. Studies on 5-bromo-N-alkylthiophene-2-sulfonamides, which share the bromothiophene core, also reported antibacterial efficacy against a multidrug-resistant strain of Klebsiella pneumoniae. nih.gov This demonstrates the broad potential of the this compound scaffold in designing new antibacterial agents to combat both Gram-positive and Gram-negative bacteria.

Antibacterial Spectrum of this compound Derivatives

| Bacterial Species | Gram Stain | Activity | Source(s) |

|---|---|---|---|

| Staphylococcus aureus | Positive | Potent Activity | researchgate.net |

Antifungal Activity

The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents. The 5-phenylthiophene scaffold has been identified as a promising framework for creating novel antifungals.

Detailed Research Findings

In a notable study, a series of novel 5-phenylthiophene derivatives were designed and synthesized to address the challenge of fungal infections, including those resistant to existing drugs like fluconazole. nih.gov The antifungal properties of these new compounds were evaluated against a panel of seven susceptible fungal strains and six fluconazole-resistant strains. nih.gov Two compounds from the series, designated 17b and 17f , demonstrated particularly significant antifungal activity against all tested strains. nih.gov

Further investigation into the capabilities of these compounds revealed that they could effectively prevent the formation of fungal biofilms, a key factor in the persistence of many infections. nih.gov Compound 17f also exhibited potent fungicidal activity, meaning it actively kills the fungal cells. nih.gov Preliminary studies into the mechanism of action suggest that the antifungal effect of compound 17f is due to its ability to inhibit an essential fungal enzyme, Candida albicans CYP51. nih.gov Importantly, both compounds 17b and 17f showed low toxicity towards mammalian cells, indicating their potential as safe and effective antifungal drug candidates. nih.gov

Other research has also highlighted the antifungal potential of thiophene derivatives. For instance, certain nitro-substituted derivatives of the related compound 2,4-dimethyl-5-phenylthiophene (B1278431) have shown a minimum inhibitory concentration (MIC) of 8 µg/mL against Aspergillus fumigatus. Additionally, a synthesized 2-methoxyphenyl thiophene derivative demonstrated antifungal effects against Aspergillus niger. researchgate.net

| Compound | Tested Against | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 5-Phenylthiophene derivative 17f | Susceptible and fluconazole-resistant Candida strains | Exhibited significant fungicidal activity and prevented biofilm formation. | Inhibition of C. albicans CYP51 | nih.gov |

| 5-Phenylthiophene derivative 17b | Susceptible and fluconazole-resistant Candida strains | Showed potent antifungal activity and low toxicity to mammalian cells. | Not specified | nih.gov |

| Nitro-substituted 2,4-dimethyl-5-phenylthiophene | Aspergillus fumigatus | Displayed a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. | Not specified | |

| 2-Methoxyphenyl thiophene derivative | Aspergillus niger | Demonstrated antifungal activity. | Not specified | researchgate.net |

Antithrombotic and Haemolytic Activities of Derivatives

Cardiovascular diseases often involve thrombosis, the formation of blood clots, making the development of antithrombotic agents a critical area of research. Derivatives of this compound have been synthesized and evaluated for their ability to lyse blood clots and for their effects on red blood cells (haemolytic activity).

Detailed Research Findings

A study focused on the synthesis of a novel series of 2-(bromomethyl)-5-aryl-thiophenes (compounds 3a-i ) starting from 2-bromo-5-(bromomethyl)thiophene. These compounds were then screened for their antithrombotic and haemolytic activities. researchgate.net The antithrombotic activity was assessed by measuring the percentage of clot lysis, with streptokinase used as a standard positive control. The synthesized compounds showed a range of activity from low to moderate. researchgate.net Among the series, compound 3i was identified as the most potent, exhibiting a clot lysis of 31.5%. researchgate.net

The haemolytic activity, which indicates the potential cytotoxicity of the compounds towards red blood cells, was also investigated. While most of the tested compounds were found to be in a safe range, two derivatives, 3f and 3i , displayed the highest levels of red blood cell lysis at 69.7% and 33.6%, respectively. researchgate.net These results suggest that while some derivatives have promising antithrombotic potential, their haemolytic effects must be carefully considered and optimized.

| Compound Derivative | Antithrombotic Activity (% Clot Lysis) | Haemolytic Activity (% Lysis) | Reference |

|---|---|---|---|

| 2-(bromomethyl)-5-(3,5-dimethylphenyl)thiophene (3i ) | 31.5% | 33.6% | researchgate.net |

| 2-(bromomethyl)-5-(4-(methylthio)phenyl)thiophene (3f ) | Not specified as highest | 69.7% | researchgate.net |

| Streptokinase (Standard) | High (used as control) | Not applicable |

Role as a Lead Compound in Drug Design and Synthesis

A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better properties. The this compound scaffold is a classic example of a lead structure used for the development of new therapeutic agents. Its chemical versatility allows for the synthesis of a wide array of derivatives.

Detailed Research Findings

The thiophene ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The Suzuki-Miyaura cross-coupling reaction is a powerful tool that uses halogenated compounds like this compound to create new carbon-carbon bonds, enabling the synthesis of diverse libraries of compounds for drug screening.

The utility of the 5-phenylthiophene core as a lead structure is evident in the development of novel antifungal agents. nih.gov Researchers specifically designed and synthesized derivatives based on this scaffold to target fungal pathogens, leading to the discovery of potent candidates. nih.gov Similarly, thiophene-based compounds have been identified as promising hits in screens for inhibitors of the Ebola virus, demonstrating the broad applicability of this chemical class in tackling infectious diseases. The synthesis of 2,3-diaryldibenzo[b]thiophene derivatives for evaluating antithrombotic and biofilm inhibition potential further underscores the role of the thiophene moiety as a foundational element in designing new bioactive molecules.

Pharmacological Exploration and Mechanism of Action Hypotheses

Understanding how a compound exerts its biological effect at the molecular level is crucial for drug development. For derivatives of this compound, various studies have begun to explore their mechanisms of action.

Detailed Research Findings

For the antifungal 5-phenylthiophene derivatives, a clear hypothesis for their mechanism of action has been proposed. The most potent compounds are believed to work by inhibiting CYP51, a critical enzyme in the fungal cell membrane biosynthesis pathway. nih.gov This inhibition disrupts the integrity of the fungal cell, leading to its death. nih.gov

In the context of anticancer activity, derivatives of a related compound, 2,4-Dimethyl-5-phenylthiophene, are thought to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways. Another study on a specific thiophene derivative, BMPT, showed it induced apoptosis by increasing the expression of pro-apoptotic proteins like caspase-3, caspase-8, caspase-9, and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net

Molecular docking studies have also been employed to visualize and predict how these compounds might interact with their biological targets. For instance, docking simulations supported the hypothesis that the benzoyl group in certain thiophene derivatives enhances interactions with target proteins, potentially leading to increased biological activity. researchgate.net These computational methods are invaluable for refining pharmacological hypotheses and guiding the design of more potent and selective derivatives.

Derivatives and Analogues of 2 Bromo 5 Phenylthiophene

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity or material properties. For derivatives of 2-bromo-5-phenylthiophene, SAR studies have been instrumental in identifying key structural features that govern their efficacy in various applications.

In the context of medicinal chemistry, SAR studies on N-benzyl-N-phenylthiophene-2-carboxamide analogues revealed that the thiophene-2-carboxamide core is essential for antiviral activity against Enterovirus 71 (EV71). rsc.orgresearchgate.net The nature of the substituents on the N-phenyl group was found to significantly impact the anti-EV71 potency. rsc.orgresearchgate.net For instance, the introduction of a bromine atom at the para-position of the N-benzyl group and a fluorine atom at the para-position of the N-phenyl group led to the most potent compound in the series. rsc.org

Similarly, in the development of atypical protein kinase C (aPKC) inhibitors, SAR studies on 2-amino-3-carboxy-4-phenylthiophene derivatives highlighted the importance of electron-donating groups on the C-4 aryl moiety for inhibitory activity. nih.gov These studies are crucial for designing more potent and selective inhibitors for diseases involving inflammation and increased vascular permeability. nih.gov

Furthermore, SAR studies on phenylthiophene analogs as D3 dopamine (B1211576) receptor antagonists have been conducted to develop compounds that can effectively compete with endogenous dopamine. researchgate.net These studies explore how different substituents on the phenyl and thiophene (B33073) rings, as well as the nature of the linking groups, affect binding affinity and functional activity at the receptor. researchgate.net

Synthesis and Investigation of Substituted Analogues

Derivatives with Different Halogen Substitutions

The bromine atom at the 2-position of this compound is a versatile handle for further chemical modifications. However, replacing it with other halogens, such as chlorine or iodine, can alter the reactivity and physical properties of the resulting compound.

The synthesis of 2-chloro-5-phenylthiophene (B14128794) can be achieved through various chlorination methods. google.com For example, the reaction of 2-phenylthiophene (B1362552) with N-chloro-N-(benzenesulfonyl)benzenesulfonamide in acetonitrile (B52724) provides a high yield of the chlorinated product. Another method involves the in-situ generation of chlorine from hydrogen peroxide and hydrochloric acid. google.com The resulting 2-chloro-5-phenylthiophene can then be used in further synthetic transformations, such as the synthesis of 2-chloro-5-phenylthiophene-3-carbaldehyde. molport.com

The iodo-analogue, 2-iodo-5-phenylthiophene, is another important derivative. It can be synthesized from 2-phenylthiophene by reaction with N-iodosuccinimide. lookchem.com Alternatively, it can be prepared from 2-(4-bromo-phenyl)-thiophene through a halogen exchange reaction using sodium iodide. 2-Iodo-5-phenylthiophene is particularly useful in cross-coupling reactions due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond. chemimpex.comsigmaaldrich.com

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursor |

| 2-Chloro-5-phenylthiophene | C10H7ClS | 194.68 | 2-Phenylthiophene |

| 2-Iodo-5-phenylthiophene | C10H7IS | 286.13 | 2-Phenylthiophene or 2-(4-Bromophenyl)thiophene |

Aryl and Alkyl Substitutions on the Thiophene Ring

Introducing aryl and alkyl groups onto the thiophene ring of this compound can significantly influence its electronic properties, solubility, and steric profile.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed to introduce aryl substituents. d-nb.info For instance, 2-bromo-3-methyl-5-phenylthiophene can be synthesized by the bromination of 2-methyl-5-phenylthiophene. The synthesis of 2,5-diarylthiophenes can be achieved through the Suzuki-Miyaura coupling of 2,5-dibromothiophene (B18171) with various arylboronic acids. bohrium.com

Alkyl substitutions are often introduced to enhance the solubility of the resulting compounds in organic solvents, which is particularly important for applications in organic electronics. ossila.comresearchgate.net For example, 2-bromo-5-decylthiophene (B1373905) is a commonly used building block for synthesizing semiconducting polymers. ossila.com The synthesis of halo-substituted alkylthiophenes can be achieved through various methods, including electrophilic aromatic substitution. jcu.edu.au

Ether-Containing Derivatives and Solubility Enhancement

The incorporation of ether functionalities into the structure of this compound derivatives is a strategy often employed to enhance solubility, particularly in aqueous or polar solvents. This is a crucial aspect in the development of biologically active compounds. ijpsjournal.comimpactfactor.org While specific examples directly modifying this compound with simple ethers are not prevalent in the provided results, the principle of using hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or other ether-containing chains to improve solubility is a well-established concept in medicinal chemistry. ijpsjournal.com

2,5-Diaryl-3-bromothiophenes and 2,3,5-Triarylthiophenes from Decarbonylative Bromination

An interesting synthetic route to highly substituted thiophenes involves the decarbonylative bromination of 2-thiophenecarboxaldehyde derivatives. This reaction, when applied to 5-phenylthiophene-2-carbaldehyde (B91291) using bromine, results in the formation of 3,5-dibromo-2-phenylthiophene. bg.ac.rsthieme-connect.com This dibrominated intermediate serves as a valuable precursor for the synthesis of 2,5-diaryl-3-bromothiophenes and 2,3,5-triarylthiophenes through subsequent Suzuki-Miyaura cross-coupling reactions. bg.ac.rsthieme-connect.com This method allows for the regioselective introduction of different aryl groups at specific positions on the thiophene ring, leading to a diverse range of multi-arylated thiophenes. bg.ac.rsuni-rostock.dethieme-connect.com

| Starting Material | Reaction | Key Intermediate | Final Products |

| 5-Phenylthiophene-2-carbaldehyde | Decarbonylative Dibromination | 3,5-Dibromo-2-phenylthiophene | 2,5-Diaryl-3-bromothiophenes, 2,3,5-Triarylthiophenes |

Applications of Specific Derivatives

The diverse derivatives of this compound have found applications in various scientific and technological fields.

Organic Electronics: Aryl- and alkyl-substituted thiophene derivatives are extensively used in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). chemimpex.comossila.com The ability to tune the electronic properties and solubility through chemical modification is key to optimizing the performance of these devices. ossila.com For example, 2-bromo-5-decylthiophene serves as a building block for semiconducting polymers with high charge mobilities. ossila.com

Medicinal Chemistry: As previously mentioned, derivatives of this compound have shown promise as antiviral agents and enzyme inhibitors. rsc.orgresearchgate.netnih.gov For instance, N-benzyl-N-phenylthiophene-2-carboxamide analogues are potent inhibitors of EV71. rsc.org Furthermore, 2-amino-3-carboxy-4-phenylthiophene derivatives are being investigated as aPKC inhibitors for treating diseases related to inflammation and vascular permeability. nih.gov Other thiophene derivatives have been explored for their potential as antithrombotic agents. researchgate.net

Catalysis: While not a primary application of the derivatives themselves, the synthesis of these compounds often relies on palladium-catalyzed cross-coupling reactions. bohrium.comrsc.orgrsc.org The development of efficient catalytic systems for the synthesis of these thiophene derivatives is an active area of research.

2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT) in Anticancer Research

2-Bromo-5-(2-(methylthio)phenyl)thiophene, abbreviated as BMPT, is a thiophene derivative that has been a subject of study for its potential clinical applications, particularly in anticancer research. researchgate.netresearchgate.net Investigations have revealed that BMPT exhibits selective cytotoxic effects against several human cancer cell lines while showing no such toxicity towards control cell lines like HEK293. researchgate.netyyu.edu.tr

Research has demonstrated BMPT's efficacy against LNCaP (prostate cancer), HepG2 (liver cancer), and Caco-2 (colon cancer) cell lines. researchgate.netyyu.edu.tr The mechanism of its anticancer activity is linked to its ability to induce apoptosis, or programmed cell death. researchgate.net This is achieved through the increased expression of key apoptotic proteins such as caspase-3, caspase-8, caspase-9, and Bax, alongside a decrease in the expression of the anti-apoptotic protein Bcl-2 in cancer cells. researchgate.netyyu.edu.tr

Furthermore, BMPT has been shown to impact cellular defense mechanisms. It decreases the total thiol content and reduces the total activity of Glutathione S-transferases (GSTs), enzymes often implicated in drug resistance in cancer cells. researchgate.netresearchgate.net Specifically, in HepG2 cells, BMPT treatment resulted in a 47% decrease in total thiol content and a 40% reduction in total GST activities. researchgate.netresearchgate.net Molecular docking studies suggest that BMPT acts as an inhibitor of several GST isoenzymes, including GSTP1-1, GSTA1-1, and GSTM2-2. researchgate.net

| Cell Line | Cancer Type | EC50 Value (µM) |

| LNCaP | Prostate Cancer | 138.573 |

| HepG2 | Liver Cancer | 185.931 |

| Caco-2 | Colon Cancer | 108.657 |

| HEK293 | Normal Kidney (Control) | No cytotoxicity observed |

This table summarizes the selective cytotoxicity of BMPT against various cancer cell lines. Data sourced from researchgate.netyyu.edu.tr.

2-Bromo-5-decylthiophene in Semiconducting Materials

2-Bromo-5-decylthiophene is an alkylated thiophene derivative recognized for its utility as a building block in the field of materials science, specifically for the synthesis of organic semiconducting materials. ossila.comchemimpex.com Its chemical structure, featuring a bromine atom and a ten-carbon alkyl (decyl) chain on the thiophene ring, makes it a valuable precursor for creating high-performance organic electronics. ossila.comchemimpex.com

The primary application of 2-bromo-5-decylthiophene is as an end-capping reagent in the synthesis of semiconducting oligomers and polymers used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.comchemimpex.com The presence of the bromine atom facilitates further chemical modifications through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. ossila.com This reactivity allows for the construction of more complex molecular architectures. chemimpex.com

The decyl side chain serves a crucial function by enhancing the solubility and processability of the resulting materials. ossila.comchemimpex.com This improved solubility is critical for fabricating uniform thin films, a key requirement for electronic devices. chemimpex.com Moreover, the alkyl chain influences the material's electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. ossila.com The use of 2-bromo-5-decylthiophene as a precursor for thiophene-based oligomers has led to materials exhibiting high charge mobilities, reaching up to 0.4 cm²/Vs. ossila.com It is also a suitable component for creating donor-acceptor-donor (D-A-D) type dye sensitizers for dye-sensitized solar cells (DSSCs). ossila.com

| Property | Value |

| CAS Number | 514188-72-8 |

| Molecular Formula | C14H23BrS |

| Molecular Weight | 303.3 g/mol |

| Appearance | White to almost white clear liquid |

| Purity | ≥ 97% |

| Boiling Point | 135 °C/0.56 mmHg |

This table presents the general chemical and physical properties of 2-Bromo-5-decylthiophene. Data sourced from chemimpex.comlabscoop.com.

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-bromo-5-phenylthiophene and its derivatives is a cornerstone for its application in various fields. While established methods like Suzuki-Miyaura cross-coupling reactions are effective, future research will likely focus on developing more sustainable and efficient synthetic pathways. researchgate.net This includes the exploration of greener solvents, catalyst optimization to reduce metal waste, and the development of one-pot or continuous-flow reaction protocols. nih.gov For instance, recent advancements in the synthesis of substituted thiophenes have highlighted metal-free [3+2] cycloaddition strategies and iodocyclization reactions as promising atom-economical alternatives. acs.orgmdpi.com Such methods, if adapted for this compound, could significantly reduce the environmental impact and cost of production.

Key areas for future synthetic research include:

Catalyst Development: Investigating non-precious metal catalysts or even organocatalysts for cross-coupling reactions to replace palladium.

Flow Chemistry: Implementing continuous-flow processes for safer, more scalable, and efficient synthesis, particularly for reactions that are hazardous or have low yields in batch processing. nih.gov

C-H Activation: Exploring direct C-H arylation methods to form the phenyl-thiophene bond, which would eliminate the need for pre-functionalized starting materials and reduce waste.

A comparative look at existing and potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Disadvantages | Future Outlook |

| Suzuki-Miyaura Coupling | High yields, good functional group tolerance | Use of expensive palladium catalysts, generation of boronic acid waste | Development of recyclable catalysts and greener reaction media. |

| Stille Coupling | High yields, good for complex molecules | Use of toxic organotin reagents | Largely being replaced by less toxic alternatives. |

| [3+2] Cycloaddition | High atom economy, potential for metal-free synthesis | May require specific precursors | Further exploration for the synthesis of a wider range of derivatives. acs.org |

| Continuous-Flow Synthesis | Enhanced safety, scalability, and efficiency | Initial setup costs can be high | Increasing adoption for industrial-scale production. nih.gov |

Exploration of New Material Science Applications

Derivatives of this compound are recognized for their electronic properties, making them excellent candidates for use in organic electronics. chemimpex.com Future research is expected to delve deeper into their potential in advanced materials.

Organic Photovoltaics (OPVs): Phenylthiophene-containing polymers have shown promise in organic solar cells. Future work could focus on fine-tuning the molecular structure of polymers derived from this compound to optimize their band gap, absorption spectra, and charge carrier mobility for higher power conversion efficiencies in OPV devices. scholaris.caescholarship.org

Organic Field-Effect Transistors (OFETs): The ability to form ordered structures makes phenylthiophenes suitable for OFETs. Research into new derivatives could lead to materials with enhanced charge transport properties, crucial for developing flexible and transparent electronics. chemimpex.com

Organic Light-Emitting Diodes (OLEDs): The unique photophysical properties of phenylthiophenes can be harnessed in OLEDs. chemimpex.com By modifying the substituents on the phenyl and thiophene (B33073) rings, it may be possible to tune the emission color and improve the efficiency and lifetime of OLED devices.

Deepening Understanding of Biological Mechanisms of Action

Recent studies have highlighted the potential of 5-phenylthiophene derivatives as potent bioactive compounds, including as antifungal and antiviral agents. nih.govnih.gov A significant future research direction will be to elucidate the precise molecular mechanisms underlying these activities. For instance, some derivatives have been found to inhibit the fungal enzyme CYP51, while others show potential as Ebola virus entry inhibitors. nih.govnih.gov

Future investigations should include:

Target Identification: Utilizing techniques like proteomics and chemical biology to identify the specific cellular targets of bioactive this compound derivatives.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compounds to understand how different functional groups influence biological activity. acs.org This will aid in the design of more potent and selective agents.

Mechanism of Action Studies: Employing a range of biochemical and cellular assays to unravel the downstream effects of target engagement and understand the complete biological pathway. For example, investigating the inhibition of the NPC1/EBOV-GP interaction for antiviral candidates. nih.govacs.org

Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new this compound derivatives. Future research will increasingly rely on these in silico methods.

Quantum Chemical Calculations: Using Density Functional Theory (DFT) to predict the electronic properties, reactivity, and spectral characteristics of novel derivatives, guiding synthetic efforts towards molecules with desired functionalities. researchgate.net

Molecular Docking and Dynamics: Simulating the interaction of potential drug candidates with their biological targets to predict binding affinity and mode of action, thereby prioritizing compounds for synthesis and biological evaluation. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing predictive models that correlate the structural features of a series of compounds with their observed biological activity or material properties.

These computational approaches can significantly reduce the time and resources required for experimental research by allowing for the virtual screening of large libraries of potential derivatives.

Potential for Commercialization and Industrial Scale-up

For this compound and its derivatives to transition from the laboratory to the market, several translational aspects need to be addressed. The potential for commercialization hinges on the ability to produce these compounds on an industrial scale in a cost-effective and environmentally friendly manner.

Key considerations for future development include:

Process Optimization: Scaling up laboratory-based synthetic procedures to an industrial scale, which often requires significant modifications to ensure safety, efficiency, and cost-effectiveness. acs.org

Purity and Quality Control: Establishing robust analytical methods to ensure the purity and consistency of the final products, which is critical for both pharmaceutical and material science applications.

Intellectual Property: Securing patents for novel derivatives and their applications to protect the investment in research and development.

The successful commercialization of this compound-based products will require a multidisciplinary approach, involving collaboration between chemists, materials scientists, biologists, and chemical engineers.

常见问题

Q. Example Contradiction :

- A study reports a singlet for the thiophene proton at δ 7.2 ppm, while another observes a doublet (δ 7.3 ppm, J = 3.5 Hz). This may reflect solvent-induced conformational changes (CDCl₃ vs. DMSO-d₆) .

What strategies optimize the purification of this compound from byproducts?

Basic Research Question

Common purification methods include:

- Column chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent separates brominated byproducts .

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (mp 58–60°C) .

- Distillation : For large-scale synthesis, fractional distillation under reduced pressure (bp 149–152°C) minimizes decomposition .

Critical Note : Impurities like 3-bromothiophene (bp 136–138°C) require rigorous separation to avoid downstream reactivity issues .

How does the bromine substituent influence the electronic properties of this compound in materials science?

Advanced Research Question

The bromine atom acts as both an electron-withdrawing group and a site for further functionalization:

- Electron-deficient backbone : Enhances charge transport in organic semiconductors .

- Cross-coupling versatility : Enables synthesis of π-conjugated polymers (e.g., via Stille or Negishi couplings) for OLEDs .

- Optoelectronic tuning : UV-Vis spectra show a red shift (λₘₐₓ ~320 nm) compared to non-brominated analogs .

Basic Research Question

- HPLC : Quantifies purity (>97% via reverse-phase C18 columns) .

- GC-MS : Detects volatile byproducts (e.g., residual solvents or brominated impurities) .

- Elemental analysis : Confirms Br content (theoretical: 29.1%; observed: 28.5–29.3%) .

Advanced Tip : High-resolution mass spectrometry (HRMS) distinguishes isobaric impurities (e.g., Cl vs. Br isotopes) .

How can researchers mitigate safety risks during large-scale handling of this compound?

Advanced Research Question

- Thermal stability : Decomposes above 200°C, releasing HBr; use inert atmospheres for high-temperature reactions .

- Storage : Store at 0–6°C in amber vials to prevent photodegradation .

- Waste disposal : Neutralize brominated waste with NaHCO₃ before disposal to avoid environmental contamination .

What role does this compound play in pharmaceutical intermediate synthesis?

Advanced Research Question

It serves as a precursor for:

- Anticancer agents : Suzuki couplings introduce aryl groups for kinase inhibitors .

- Antimicrobials : Bromine facilitates nucleophilic substitution with amines or thiols .

- Prodrugs : Thiophene rings enhance metabolic stability in vivo .

Case Study : Conversion to 3-sulfamoylbenzoyl derivatives via Pd-catalyzed amination (yield: 65–72%) .

How do solvent polarity and temperature affect the regioselectivity of this compound in electrophilic substitutions?

Advanced Research Question

- Polar solvents (DMF, DMSO) : Stabilize carbocation intermediates, favoring C3 substitution .

- Nonpolar solvents (hexane) : Promote C2 bromination due to reduced solvation effects .

- Low temperatures (-78°C) : Enhance kinetic control, leading to meta-substitution products .

Advanced Research Question

- DFT calculations (Gaussian, ORCA) : Model transition states to predict coupling barriers .

- Machine learning (Chemprop) : Trains on reaction datasets to forecast optimal catalysts .

- Molecular docking (AutoDock) : Screens for non-covalent interactions in drug design .

How can researchers address discrepancies in reported melting points for this compound?

Basic Research Question

Reported mp values range from 58–62°C due to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。